Product packaging for 4-Nitro-2-fluorophenyl triflate(Cat. No.:)

4-Nitro-2-fluorophenyl triflate

Cat. No.: B12867289
M. Wt: 289.16 g/mol
InChI Key: WZLYBEMTSGJUCV-UHFFFAOYSA-N
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Description

4-Nitro-2-fluorophenyl triflate is a useful research compound. Its molecular formula is C7H3F4NO5S and its molecular weight is 289.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3F4NO5S B12867289 4-Nitro-2-fluorophenyl triflate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3F4NO5S

Molecular Weight

289.16 g/mol

IUPAC Name

(2-fluoro-4-nitrophenyl) trifluoromethanesulfonate

InChI

InChI=1S/C7H3F4NO5S/c8-5-3-4(12(13)14)1-2-6(5)17-18(15,16)7(9,10)11/h1-3H

InChI Key

WZLYBEMTSGJUCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

The Significance of Aryl Triflates As Reactive Synthons

Aryl triflates, or aryl trifluoromethanesulfonates, are a class of organic compounds that have become indispensable tools in contemporary organic synthesis. Their value lies in the exceptional nature of the triflate group (CF₃SO₃⁻) as a leaving group, which is one of the best available to chemists. This high reactivity makes aryl triflates versatile synthons—molecular fragments used as building blocks in synthesis.

The triflate group's strong electron-withdrawing nature and its ability to delocalize negative charge make it easily displaced in a variety of chemical transformations. This reactivity has been harnessed in numerous applications, particularly in transition metal-catalyzed cross-coupling reactions. smolecule.comorgsyn.org For instance, aryl triflates readily participate in fundamental carbon-carbon bond-forming reactions such as the Suzuki, Stille, and Sonogashira couplings, which are cornerstones of modern pharmaceutical and materials science research. smolecule.com

Furthermore, the utility of aryl triflates extends beyond cross-coupling reactions. They can serve as precursors to highly reactive aryne intermediates under mild conditions and can be converted into aryl radicals, opening up avenues for diverse and complex molecular constructions. osti.govacs.orgresearchgate.net The ease of their preparation from widely available phenols further enhances their appeal as reactive synthons in synthetic strategies. sioc-journal.cn

The Strategic Importance of Fluorine and Nitro Substituents

The reactivity of an aromatic ring is profoundly influenced by the nature of its substituents. In the case of 4-Nitro-2-fluorophenyl triflate, the presence of both a fluorine atom and a nitro group is a deliberate strategic choice to create a highly activated aromatic system.

The nitro group (NO₂) is one of the most powerful electron-withdrawing groups used in organic chemistry. wikipedia.orgmdpi-res.com When positioned ortho or para to a leaving group on an aromatic ring, it strongly activates the ring towards nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com This activation occurs through two mechanisms: a strong inductive effect (pulling electron density through the sigma bonds) and a powerful resonance effect (delocalizing the negative charge of the intermediate, known as a Meisenheimer complex). wikipedia.org This stabilization of the transition state significantly lowers the activation energy of the reaction, making the substitution process much more favorable.

The fluorine substituent also plays a crucial role in activating the aromatic ring. As the most electronegative element, fluorine exerts a potent inductive electron-withdrawing effect, which depletes the electron density of the aromatic ring and makes it more susceptible to attack by nucleophiles. masterorganicchemistry.com While halogens are generally considered deactivating in electrophilic aromatic substitution, in nucleophilic aromatic substitution, the inductive withdrawal by fluorine enhances reactivity. masterorganicchemistry.commasterorganicchemistry.com The rate-determining step in SNAr is typically the initial attack of the nucleophile, and the fluorine's ability to polarize the carbon-fluorine bond and the ring facilitates this attack. masterorganicchemistry.com

An Overview of 4 Nitro 2 Fluorophenyl Triflate As a Preeminent Electrophilic Intermediate

Conventional Synthetic Routes to Substituted Aryl Triflates

Classical Triflation of Phenolic Precursors

The most traditional and widely practiced method for synthesizing aryl triflates is the direct triflation of the corresponding phenolic precursors. This reaction typically involves treating a phenol (B47542) with a powerful triflating agent, such as trifluoromethanesulfonic anhydride (Tf₂O), in the presence of a base. commonorganicchemistry.comacs.org For the synthesis of this compound, the starting material is 4-nitro-2-fluorophenol. smolecule.com

The reaction is generally carried out in an inert solvent, like dichloromethane, and often requires cooling due to the exothermic nature of the reaction. commonorganicchemistry.com The base, commonly a tertiary amine like triethylamine (B128534) or pyridine (B92270), serves to neutralize the triflic acid byproduct generated during the reaction. commonorganicchemistry.comsmolecule.com While effective, this method can sometimes lead to selectivity issues and the need for careful purification of the final product. acs.org

An alternative approach that can offer improved selectivity involves the use of N-phenyltriflimide (PhNTf₂), a more stable and crystalline triflating agent. acs.org Microwave-assisted synthesis using N-phenyltriflimide has also been shown to be a rapid and efficient method for preparing aryl triflates. acs.org Furthermore, practical and efficient synthesis of aryl triflates can be achieved under biphasic aqueous conditions, which avoids the use of amine bases and simplifies product isolation. organic-chemistry.orgnih.gov

Table 1: Comparison of Classical Triflation Reagents

ReagentTypical ConditionsAdvantagesDisadvantages
Trifluoromethanesulfonic Anhydride (Tf₂O)Base (e.g., pyridine, triethylamine), inert solvent (e.g., DCM), often low temperature. commonorganicchemistry.comHigh reactivity, readily available.Low selectivity, can be harsh. acs.org
N-Phenyltriflimide (PhNTf₂)Base (e.g., K₂CO₃), solvent (e.g., THF), can be used with microwave heating. acs.orgStable, crystalline, often improved selectivity. acs.orgMay require higher temperatures or longer reaction times.

Utilization of Hypervalent Iodonium (B1229267) Salt Precursors in Triflate Synthesis

Hypervalent iodonium salts have emerged as powerful and versatile reagents in organic synthesis, including for the preparation of aryl triflates. nih.gov These compounds, particularly diaryl-λ³-iodanes, are effective electrophiles and have been extensively used in various arylation procedures. acs.org The synthesis of diaryliodonium triflates can be achieved through a one-pot reaction developed by Olofsson and colleagues, which uses meta-chloroperbenzoic acid (m-CPBA) as an oxidant and trifluoromethanesulfonic acid (TfOH). acs.orgnih.gov

This methodology allows for the synthesis of a wide range of substituted diaryliodonium triflates, including those with electron-donating and electron-withdrawing groups. acs.orgnih.gov Aryl(alkenyl)iodonium triflate salts can also be synthesized from commercially available (diacetoxyiodo)benzene, trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126), and acetylenes under mild conditions. acs.org Zefirov's reagent, a μ-oxo-bis[(trifluoromethanesulfonato)(phenyl)iodine], is another notable hypervalent iodine triflate that is particularly useful for synthesizing various iodonium salts. nsf.gov

Advanced and Scalable Synthesis Strategies for Aryl Triflates

Continuous Flow Methodologies for Enhanced Triflate Production

Continuous flow chemistry has gained significant traction as a safe, scalable, and efficient alternative to traditional batch processing for the synthesis of various chemical compounds, including aryl triflates. acs.orgnih.govrsc.org This approach offers several advantages, such as improved heat and mass transfer, precise control over reaction parameters, and the ability to handle highly exothermic or hazardous reactions more safely. nih.gov

A notable application of flow chemistry is the synthesis of diaryliodonium triflates. A fast and scalable continuous-flow protocol has been developed that allows for the preparation of a broad scope of symmetrical and unsymmetrical diaryliodonium triflates, with reaction times often in the order of seconds. acs.orgnih.gov This method has proven effective for both electron-rich and electron-deficient substrates, achieving high yields and purity on a gram scale. acs.orgnih.gov Continuous flow reactors have also been successfully employed in decarboxylative cross-coupling reactions to synthesize biaryls from aromatic carboxylic acids and aryl triflates. rsc.org

Application of Milder Triflation Reagents for Selective Synthesis

The quest for greater selectivity and milder reaction conditions has led to the development and application of alternative triflating reagents. N-Phenylbis(trifluoromethanesulfonimide) (Tf₂NPh) is a prominent example of a milder reagent compared to the highly reactive triflic anhydride. commonorganicchemistry.com In certain cases, Tf₂NPh can provide superior selectivity in triflation reactions. commonorganicchemistry.com

Another innovative and chemoselective method for the synthesis of aryl triflates involves the use of triflyl fluoride (B91410) (CF₃SO₂F) gas generated ex situ in a two-chamber reactor. chemrxiv.orgnih.gov This SuFEx (Sulfur(VI) Fluoride Exchange) enabled methodology allows for the triflation of a wide variety of phenols, including those with sensitive functional groups, in a stable, productive, and highly chemoselective manner. chemrxiv.orgnih.gov The reaction proceeds under mild conditions and often provides the desired triflates in high purity without the need for column chromatography. chemrxiv.org

Radiochemical Synthesis Approaches for Fluorinated Aryl Triflates

The introduction of fluorine-18 (B77423) ([¹⁸F]), a positron-emitting radionuclide, into aromatic systems is of paramount importance for the development of radiotracers for Positron Emission Tomography (PET). Aryl triflates serve as valuable precursors for radiofluorination reactions. nih.gov Hypervalent iodine compounds, such as diaryliodonium salts, have proven to be particularly useful precursors for the no-carrier-added radiofluorination of both electron-rich and electron-deficient arenes. nih.gov

The synthesis of [¹⁸F]fluoroarenes can be achieved through the nucleophilic substitution of the triflate group with [¹⁸F]fluoride. nih.gov Palladium-catalyzed methods have been developed for the conversion of aryl triflates to aryl fluorides using simple fluoride salts under mild conditions. nih.gov Another approach involves the electrochemical synthesis of S-aryl dibenzothiophenium triflates, which can then be used as precursors for selective nucleophilic aromatic radiofluorination. nih.gov Furthermore, [¹⁸F]trifluoroethanol has been synthesized and converted to [¹⁸F]trifluoroethyl triflate, which can then be used for the alkylation of amines. acs.org

Table 2: Summary of Synthetic Methodologies for Aryl Triflates

MethodologyKey FeaturesStarting MaterialsReagents
Classical Triflation Well-established, versatile.Phenols. smolecule.comTriflic anhydride, N-phenyltriflimide. commonorganicchemistry.comacs.org
Hypervalent Iodonium Salts Powerful electrophiles, one-pot synthesis.Iodoarenes, arenes. acs.orgnih.govm-CPBA, TfOH. acs.orgnih.gov
Continuous Flow Scalable, safe, efficient. acs.orgnih.govAryl iodides, arenes. acs.orgnih.govm-CPBA, TfOH. acs.orgnih.gov
Milder Reagents High selectivity, mild conditions. commonorganicchemistry.comchemrxiv.orgPhenols. chemrxiv.orgN-Phenyltriflimide, Triflyl fluoride. commonorganicchemistry.comchemrxiv.org
Radiochemical Synthesis Introduction of ¹⁸F for PET imaging.Aryl triflates, diaryliodonium salts. nih.govnih.gov[¹⁸F]Fluoride salts, Pd catalysts. nih.gov

Electrophilic Reactivity Profiles and Active Sites

This compound (NFP-OTf) is a notable electrophilic reagent in organic synthesis. Its reactivity stems from the presence of two key functional groups attached to the phenyl ring: a nitro group (-NO2) and a trifluoromethanesulfonate (triflate, -OTf) group. The triflate group is an exceptionally good leaving group, making the carbon atom to which it is attached highly susceptible to nucleophilic attack. This is a common feature of aryl triflates, which are frequently employed in cross-coupling reactions and nucleophilic substitution reactions. smolecule.com

The electrophilic active sites on the this compound molecule are primarily the carbon atom bearing the triflate group and the carbon atoms of the aromatic ring, particularly those activated by the electron-withdrawing nitro group. The strong electron-withdrawing nature of both the nitro group and the triflate group enhances the electrophilicity of the aromatic ring, making it prone to nucleophilic aromatic substitution (SNAr) reactions. smolecule.commasterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction class for this compound. This reaction involves the attack of a nucleophile on the electron-deficient aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com In the case of NFP-OTf, both the triflate and the nitro group can potentially act as leaving groups.

Pathways for Fluorination

This compound and similar compounds are instrumental in fluorination reactions, particularly in the synthesis of radiolabeled molecules for Positron Emission Tomography (PET). researchgate.netnih.gov The introduction of fluorine-18 ([¹⁸F]), a positron-emitting isotope, into aromatic systems is a critical step in developing PET tracers.

One common strategy involves the nucleophilic substitution of a leaving group on an aromatic ring with [¹⁸F]fluoride. nih.gov For instance, precursors bearing a nitro group or a trimethylammonium triflate group are often used for radiofluorination. nih.govacs.orgumich.edu The choice of leaving group and reaction conditions can significantly influence the efficiency of the fluorination process. Generally, the displacement of a trimethylammonium group occurs at lower temperatures (100–110 °C) compared to a nitro group (120–180 °C). acs.org

Research has demonstrated the use of various aryl triflates in palladium-catalyzed fluorination reactions. acs.org For example, a range of activated (hetero)aromatic triflates can be converted to their corresponding fluoride derivatives at room temperature using a specific palladium catalyst system. acs.org This method has been shown to be tolerant of various functional groups, including nitro groups. acs.org

The following table summarizes the radiochemical yields (RCY) for the ¹⁸F-fluorination of different nitro-substituted precursors, highlighting the influence of the molecular structure on the reaction outcome.

PrecursorProductRCY (%)Conditions
2-(4'-nitrophenyl)-1,3-benzothiazole2-(4'-[¹⁸F]fluorophenyl)-1,3-benzothiazole38150 °C, 20 min
4-nitrophenyl 2-bromopropionate4-nitrophenyl 2-[¹⁸F]fluoropropionate ([¹⁸F]NFP)26.2 ± 2.245 min
4-nitro-phenyl sydnone[¹⁸F]fluoro-4-nitrobenzene>92 (RCC)150 °C, 5 min
Data sourced from multiple studies. researchgate.netunimelb.edu.auescholarship.org
RCC stands for Radiochemical Conversion.

Influence of the Nitro Group on Substitution Regioselectivity

The nitro group plays a crucial role in directing the regioselectivity of nucleophilic aromatic substitution reactions. Its strong electron-withdrawing nature activates the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to it. masterorganicchemistry.com In molecules containing multiple potential leaving groups, the position of the nitro group can determine which group is displaced.

Computational studies have provided insights into the regioselectivity of SNAr reactions. For example, in the reaction of 5,7-dinitroquinazoline-4-one with methylamine, the nitro group at the peri-position to the carbonyl group is selectively displaced over the para-nitro group. strath.ac.uknih.gov This selectivity is attributed to hydrogen-bonding stabilization in the transition state for the peri-substitution. strath.ac.uknih.gov

In the context of this compound, the nitro group at position 4 and the fluorine atom at position 2 both activate the ring. The triflate group at position 1 is an excellent leaving group. Nucleophilic attack can occur at the carbon bearing the triflate group (C1) or at the carbon bearing the fluorine (C2) or the nitro group (C4). The outcome of the reaction will depend on the nucleophile, the reaction conditions, and the relative activation provided by the substituents. For pyridines containing both nitro and chloro groups, ¹⁸F-fluorination is favored at the 2-position, regardless of the leaving group. nih.gov

Considerations of Elimination Reactions and Competing Pathways

Besides SNAr reactions, other pathways such as elimination reactions can occur, leading to the formation of reactive intermediates. Furthermore, side reactions like hydrolysis can compete with the desired substitution.

Generation of Aryne/Benzyne (B1209423) Intermediates

Aryl triflates can serve as precursors for the generation of arynes, which are highly reactive intermediates characterized by a formal triple bond within an aromatic ring. researchgate.netmasterorganicchemistry.com One established method for generating benzyne is the fluoride-induced 1,2-elimination of o-trimethylsilylphenyl triflate. researchgate.netacs.org This reaction proceeds under mild conditions. researchgate.net

The generation of arynes from aryl triflates typically involves the removal of a proton ortho to the triflate group by a strong base, followed by the elimination of the triflate anion. masterorganicchemistry.com However, in the case of this compound, the presence of the electron-withdrawing nitro group could influence the acidity of the ring protons and potentially facilitate aryne formation under specific basic conditions. The formation of aryne intermediates can lead to a mixture of products, as the incoming nucleophile can add to either end of the aryne triple bond. masterorganicchemistry.com For instance, the reaction of substituted benzynes can lead to ortho, meta, and para products depending on the position of the substituent and the nature of the nucleophile. masterorganicchemistry.com

Mitigation Strategies for Hydrolysis

Aryl triflates can be susceptible to hydrolysis, where water acts as a nucleophile, leading to the formation of the corresponding phenol and triflic acid. umich.edu This side reaction can reduce the yield of the desired product, especially in reactions where water is present, even in trace amounts. umich.edu

In the context of radiolabeling, where reactions are often performed with small quantities of reagents, minimizing hydrolysis is crucial. Strategies to mitigate hydrolysis include:

Anhydrous Reaction Conditions: Performing reactions under strictly anhydrous conditions is the most common approach. This involves using dry solvents and reagents and carrying out the reaction under an inert atmosphere (e.g., nitrogen or argon). nih.gov

Azeotropic Drying: Azeotropic drying is a technique used to remove trace amounts of water from the reaction mixture before initiating the desired reaction. nih.gov This is particularly important in [¹⁸F]fluorination reactions where the nucleophilicity of the fluoride ion is highly sensitive to water. nih.gov

Use of Specific Reagents: The choice of reagents can also influence the extent of hydrolysis. For example, in certain fluorination reactions, the use of a combination of [¹⁸F]KF•K₂.₂.₂ and Me₄NHCO₃ for the in situ formation of a strongly nucleophilic fluorinating reagent has been shown to be effective even in the presence of ambient air and moisture. nih.gov

Regioselectivity and Stereoselectivity in Transformations

The reactivity of this compound is significantly influenced by its distinct functional groups, which dictate the regiochemical and stereochemical outcomes of its transformations. The triflate moiety, being an excellent leaving group, and the electron-withdrawing nitro and fluoro substituents on the aromatic ring, play crucial roles in directing the selectivity of various reactions.

Regioselectivity

Regioselectivity in reactions involving this compound is primarily governed by the position of the triflate group. This group designates the specific carbon atom on the aromatic ring for substitution, thereby avoiding the formation of regioisomers often encountered in classical electrophilic aromatic substitution reactions. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions:

A significant application demonstrating the inherent regioselectivity of aryl triflates is their use in palladium-catalyzed cross-coupling reactions. For instance, the conversion of aryl triflates to nitroaromatics using sodium nitrite (B80452) under palladium catalysis proceeds with absolute regioselectivity. The transformation occurs exclusively at the carbon-triflate bond. nih.govorganic-chemistry.org This method is advantageous as it bypasses the regioselectivity issues associated with traditional nitration methods, which can yield mixtures of ortho, meta, and para isomers. nih.gov While specific data for this compound is not detailed, the general mechanism applies, where the nitro group would be introduced at the position of the triflate, regenerating a dinitro-substituted fluorobenzene.

Similarly, nickel-catalyzed difluoromethylation of aryl triflates provides a regioselective method for introducing a difluoromethyl group onto the aromatic ring, again, at the precise location of the triflate leaving group. rsc.org The robust nature of this regiocontrol allows for the synthesis of specifically substituted aromatic compounds that might be challenging to access through other synthetic routes.

The table below summarizes the conditions for the palladium-catalyzed conversion of various aryl triflates and nonaflates to nitroaromatics, illustrating the general applicability of the method.

Aryl Halide/Triflate (ArX)Catalyst SystemYield (%)Reference
4-MeO-PhOTfPd₂(dba)₃ (0.5 mol%), Ligand 1 (1.2 mol%)89 nih.gov
4-NC-PhOTfPd₂(dba)₃ (0.5 mol%), Ligand 1 (1.2 mol%)75 nih.gov
3-MeO₂C-PhOTfPd₂(dba)₃ (0.5 mol%), Ligand 1 (1.2 mol%)91 nih.gov
2-Naphthyl-OTfPd₂(dba)₃ (0.5 mol%), Ligand 1 (1.2 mol%)85 nih.gov
4-MeO-PhONfPd₂(dba)₃ (2.5 mol%), Ligand 1 (6 mol%)75 nih.gov

Cycloaddition Reactions:

In multi-step syntheses, if the triflate group of this compound is first converted into an azide (B81097), the resulting 4-nitro-2-fluorophenyl azide can participate in regioselective [3+2] cycloaddition reactions with alkynes to form 1,2,3-triazoles. rsc.orgnih.gov The electronic nature of the nitro- and fluoro-substituted aryl ring significantly influences the regiochemical outcome, typically favoring the formation of the 1,4-disubstituted triazole isomer, particularly in copper(I)-catalyzed variants of the reaction. nih.gov

Stereoselectivity

Stereoselectivity becomes a critical factor when transformations involving this compound lead to the creation of new stereocenters. This is typically achieved through asymmetric catalysis or by using chiral auxiliaries or reagents.

Asymmetric Catalysis:

In cross-coupling reactions, the use of chiral ligands coordinated to the metal catalyst (e.g., palladium or nickel) can induce enantioselectivity, leading to the formation of a chiral product. york.ac.uk For example, if this compound were coupled with a prochiral olefin, a chiral catalyst system could favor the formation of one enantiomer of the product over the other. The efficiency of such asymmetric transformations is often high, with reactions yielding products in excellent enantiomeric excess (ee). d-nb.info

Substrate-Controlled Stereoselectivity:

Stereoselectivity can also be dictated by existing chiral centers within the reacting partner or in a molecule derived from this compound. The triflate-mediated intramolecular Schmidt reaction provides a compelling example of this principle. In this type of reaction, an alcohol is converted to a triflate in situ, which then undergoes an S_N2 reaction with a tethered azide group. nih.gov This process can be highly stereospecific and diastereoselective, where the stereochemistry of the initial chiral alcohol dictates the configuration of the final cyclic product, often with inversion of configuration at the original stereocenter. nih.gov A precursor synthesized from this compound containing both an alcohol and an azide moiety could potentially undergo such a stereoselective cyclization.

The table below illustrates the stereochemical outcomes for an asymmetric nitro-Mannich reaction leading to pyrrolidinone synthesis, showcasing how a single diastereoisomer can be formed with high selectivity. ucl.ac.uk

Imine Substituent (R)ProductYield (%)DiastereoselectivityReference
PhenylPyrrolidinone Analogue84Single diastereoisomer ucl.ac.uk
4-MethoxyphenylPyrrolidinone Analogue79Single diastereoisomer ucl.ac.uk
2-ThienylPyrrolidinone Analogue68Single diastereoisomer ucl.ac.uk
CyclohexylPyrrolidinone Analogue48Single diastereoisomer ucl.ac.uk

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forging new chemical bonds. The reactivity of this compound in these transformations is significantly influenced by the electronic effects of its substituents and the inherent reactivity of the triflate group.

Palladium-Catalyzed Carbon-Carbon Cross-Couplings

Palladium catalysts are widely employed for their efficiency in forming carbon-carbon bonds. The presence of the electron-withdrawing nitro group on the phenyl ring of this compound is anticipated to facilitate the oxidative addition step, a critical part of the catalytic cycle in many palladium-catalyzed reactions.

The Suzuki-Miyaura cross-coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate, is a pillar of modern synthetic chemistry. organic-chemistry.orgrsc.org Aryl triflates are well-established coupling partners in this reaction, often exhibiting reactivity comparable to or greater than aryl bromides. organic-chemistry.orgnih.gov

While specific studies detailing the use of this compound in Suzuki-Miyaura couplings are not extensively documented, the reaction is known to be highly tolerant of a wide array of functional groups, including nitro groups. nih.gov For instance, the Suzuki-Miyaura coupling of other nitro-substituted aryl halides proceeds efficiently, indicating that the nitro group is compatible with the reaction conditions. nih.gov Given that aryl triflates are excellent substrates for this transformation, it is expected that this compound would readily couple with various aryl and vinyl boronic acids or their derivatives. The reaction would typically be carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ and a phosphine (B1218219) ligand, along with a base to activate the boronic acid. organic-chemistry.org

A plausible reaction scheme for the Suzuki-Miyaura coupling of this compound with phenylboronic acid is shown below:

Reaction scheme for the Suzuki-Miyaura coupling of this compound

Table 1: Plausible Reaction Parameters for Suzuki-Miyaura Coupling of this compound

ParameterCondition
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂/phosphine ligand
Boronic Acid Arylboronic acids, Vinylboronic acids
Base K₂CO₃, K₃PO₄, Cs₂CO₃
Solvent Toluene (B28343)/H₂O, Dioxane/H₂O, THF/H₂O
Temperature Room temperature to 100 °C

The α-arylation of carbonyl compounds is a direct method for forming a carbon-carbon bond between an aromatic ring and the α-position of a ketone, ester, or amide. This reaction provides access to valuable structural motifs found in many biologically active molecules. d-nb.infoorganic-chemistry.org Palladium-catalyzed versions of this reaction have been extensively developed, with aryl triflates serving as effective electrophiles. nih.gov

The chemoselective α-arylation of ketones using aryl triflates has been demonstrated to be highly efficient, particularly with electron-poor triflates. nih.gov The electron-withdrawing nature of the nitro group in this compound would likely enhance its reactivity in this transformation. The reaction typically involves the formation of a metal enolate, which then undergoes cross-coupling with the aryl triflate. The choice of base and ligand is crucial for achieving high yields and selectivity.

While direct examples using this compound are scarce, the successful α-arylation of ketones with other electron-poor aryl triflates, such as 4-cyanophenyl triflate, suggests that this compound would be a highly competent coupling partner. nih.gov For example, the reaction of 2-methyl-1-indanone (B98384) with 4-cyanophenyl triflate catalyzed by a nickel-difluorphos complex proceeds in high enantioselectivity. nih.gov A similar outcome would be anticipated for this compound under appropriate catalytic conditions.

The reactivity of aryl electrophiles in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br ≈ OTf > Cl. researchgate.net However, this order can be influenced by the specific reaction conditions, including the choice of catalyst, ligand, and substrate. acs.org Aryl triflates are often comparable in reactivity to aryl bromides and are significantly more reactive than aryl chlorides. nih.gov

In competitive experiments, the relative reactivity of different leaving groups can be directly assessed. For instance, in Suzuki-Miyaura couplings, it has been shown that an aryl triflate can be selectively coupled in the presence of an aryl chloride by using a Pd(OAc)₂/PCy₃ catalyst system, while a Pd₂(dba)₃/P(t-Bu)₃ system can favor the coupling of the aryl chloride. researchgate.net

Given these established trends, this compound would be expected to be more reactive than the corresponding 4-nitro-2-fluorophenyl chloride and less reactive than 4-nitro-2-fluorophenyl iodide in typical palladium-catalyzed cross-coupling reactions. The strong electron-withdrawing effect of the nitro group would enhance the reactivity of the triflate by facilitating oxidative addition to the palladium(0) catalyst.

Table 2: General Reactivity Order of Aryl (Pseudo)Halides in Pd-Catalyzed Cross-Coupling

ReactivityLeaving Group
High -I
Medium -Br, -OTf
Low -Cl

Palladium-Catalyzed Carbon-Heteroatom Bond Formations

The formation of carbon-heteroatom bonds is another critical transformation in organic synthesis. Palladium catalysis has been successfully applied to the formation of bonds between carbon and various heteroatoms, including fluorine.

The introduction of fluorine atoms into organic molecules can have profound effects on their biological and physical properties. Palladium-catalyzed nucleophilic fluorination has emerged as a valuable method for the synthesis of aryl fluorides. nih.gov Aryl triflates are common substrates in these reactions, undergoing coupling with fluoride sources like cesium fluoride (CsF). nih.gov

Research has shown that a variety of substituted aryl triflates, including those with nitro groups, can be successfully fluorinated using a palladium catalyst and a suitable fluoride source. nih.gov For example, the fluorination of 4-nitrophenyl triflate proceeds efficiently. Therefore, it is highly probable that this compound would undergo palladium-catalyzed fluorination to yield 1,2-difluoro-4-nitrobenzene.

Table 3: Typical Conditions for Palladium-Catalyzed Fluorination of Aryl Triflates

ParameterCondition
Palladium Precatalyst [(cinnamyl)PdCl]₂
Ligand Bulky biaryl monophosphines (e.g., t-BuBrettPhos)
Fluoride Source CsF
Solvent Toluene, Dioxane
Temperature 80-130 °C

An in-depth examination of this compound reveals its significant role as a versatile substrate in advanced organic synthesis. The unique combination of a fluorine atom, a nitro group, and a trifluoromethanesulfonate (triflate) group on the phenyl ring imparts distinct reactivity, making it a valuable building block for complex molecular architectures. The triflate group, in particular, is an excellent leaving group, facilitating a wide array of cross-coupling reactions. This article explores its applications in various metal-catalyzed transformations.

2 Applications of this compound in Advanced Organic Synthesis

The chemical structure of this compound, featuring both electron-withdrawing groups (nitro) and an excellent leaving group (triflate), makes it a highly reactive and versatile electrophile in numerous organic transformations.

2 Carbon-Nitrogen Bond Formation (Amination)

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of pharmaceutical and materials chemistry. Aryl triflates, such as this compound, are effective substrates for C-N cross-coupling reactions, most notably the Buchwald-Hartwig amination and Ullmann condensation. The high reactivity of the triflate leaving group allows these reactions to proceed under conditions that are often milder than those required for the corresponding aryl chlorides or bromides.

In a typical Buchwald-Hartwig amination, a palladium catalyst, in conjunction with a suitable phosphine ligand and a base, facilitates the coupling of the aryl triflate with a primary or secondary amine. The electron-withdrawing nature of the nitro and fluoro groups on this compound can enhance the rate of the crucial oxidative addition step to the palladium(0) center. Similarly, in copper-catalyzed Ullmann-type reactions, the triflate group is readily displaced by an amine nucleophile, often at high temperatures, to form the corresponding diarylamine or N-arylated heterocycle. nih.govacs.org While direct literature examples for this compound are not specified, its structural features make it an ideal candidate for these powerful C-N bond-forming methodologies.

Table 1: Representative C-N Bond Formation Reactions with Aryl Triflates

Reaction Type Catalyst System (Typical) Amine Source Product Type
Buchwald-Hartwig Amination Pd(dba)₂ / Ligand (e.g., BINAP) Primary/Secondary Amines Substituted Anilines

3 Synthesis of Nitroaromatics

While this compound is itself a nitroaromatic compound, the triflate group can be replaced to synthesize other nitroaromatics that may be difficult to access through direct nitration methods. nih.gov An efficient palladium-catalyzed transformation allows for the conversion of aryl triflates and nonaflates into nitroaromatic compounds. organic-chemistry.org

This reaction proceeds under weakly basic conditions using a palladium catalyst and a nitrite source, such as sodium nitrite. The method demonstrates broad scope and excellent functional group compatibility, providing a strategic alternative to classical electrophilic nitration, which can suffer from issues with regioselectivity and harsh conditions. organic-chemistry.org This transformation effectively allows the triflate group on a molecule like this compound to be substituted with a nitro group, yielding 1-fluoro-2,4-dinitrobenzene.

Table 2: Palladium-Catalyzed Nitration of Aryl Triflates

Substrate Catalyst Reagent Product
Aryl Triflate Pd₂(dba)₃ / Ligand (e.g., Xantphos) NaNO₂ Nitroaromatic

3 Copper-Catalyzed Transformations

Copper catalysis has a long history in cross-coupling chemistry, with the Ullmann reaction being a classic example. acs.org More contemporary applications include the Sonogashira coupling of aryl halides or triflates with terminal alkynes. mdpi.com The triflate group of this compound makes it a suitable electrophile for these transformations. In a typical Sonogashira reaction, a combination of a palladium catalyst and a copper(I) co-catalyst is used to form a C(sp²)-C(sp) bond, generating aryl alkynes. mdpi.com Copper catalysis is also central to various C-N and C-O bond-forming reactions, where the triflate serves as a competent leaving group. acs.org

4 Scandium-Catalyzed Processes

Scandium(III) triflate (Sc(OTf)₃) is a unique, water-tolerant Lewis acid that has gained prominence as a catalyst for a wide range of organic reactions, including Friedel-Crafts acylations, Michael additions, and aminations. researchgate.net It is particularly effective in activating substrates for nucleophilic attack. For instance, Sc(OTf)₃ has been shown to catalyze the N-fluoroalkylation of arylamines using epifluorohydrin. nih.govacs.org However, in these cases, the scandium compound acts as the catalyst rather than the substrate being a triflate. A review of the available literature indicates that while scandium triflate is a powerful catalyst, there are no specific reports of scandium-catalyzed processes where this compound (or other aryl triflates) functions as the primary substrate.

5 Tin-Catalyzed Reaction Systems

The Stille reaction, a palladium-catalyzed cross-coupling of organotin compounds with organic halides or triflates, is a fundamental method for C-C bond formation. An important advancement involves the use of hypervalent tin reagents, which can react with aryl triflates. acs.org These hypervalent reagents, such as (n-Bu₄N)⁺(R₃SnF₂)⁻, are prepared from the corresponding organotin fluoride and a fluoride source. Their reaction with aryl triflates provides the cross-coupled products in good yields and with short reaction times, representing a significant improvement over the classical Stille protocol. This methodology is applicable to aryl triflates like this compound for the formation of biaryl compounds.

6 Gold-Catalyzed Reactions

Gold catalysis has emerged as a powerful tool in modern organic synthesis, particularly for the activation of alkynes and allenes. nih.gov More recently, gold-catalyzed cross-coupling reactions have been developed, providing an alternative to palladium and nickel. These reactions can tolerate a variety of functional groups. Gold-catalyzed oxidative cross-coupling has been demonstrated with arylboronates and arylsilanes, where aryl triflates can be used as coupling partners. nih.gov Furthermore, gold-catalyzed C-S cross-coupling reactions between aryl iodides and disulfides have been developed, showcasing the versatility of gold in forming bonds other than C-C. acs.org The triflate group in this compound makes it a potential substrate for such gold-catalyzed oxidative coupling reactions.

Applications of 4 Nitro 2 Fluorophenyl Triflate in Advanced Organic Synthesis

7 Iron-Catalyzed Reactions

Owing to its low cost, low toxicity, and abundance, iron has become an attractive alternative to precious metals like palladium for catalyzing cross-coupling reactions. beilstein-journals.orgnih.gov Iron-catalyzed protocols have been successfully developed for the cross-coupling of aryl triflates with various nucleophiles. Notably, iron(III) chloride (FeCl₃) can catalyze the reaction between alkynyl Grignard reagents and alkenyl or aryl triflates to produce conjugated enynes in high yields. organic-chemistry.org This method is cost-effective and avoids the use of expensive ligands. Additionally, iron catalysts are effective in Kumada-type couplings of aryl triflates with alkyl Grignard reagents, even those containing β-hydrogens, which are often problematic in other catalytic systems. thieme-connect.de

Table 3: Iron-Catalyzed Cross-Coupling Reactions of Aryl Triflates

Reaction Type Catalyst Coupling Partners Product Type
Enyne Synthesis FeCl₃ Aryl Triflate + Alkynyl Grignard Conjugated Enyne

Advanced Functional Group Interconversions and Derivatizations

The unique combination of a fluoro substituent, a nitro group, and a triflate leaving group on a phenyl ring makes 4-nitro-2-fluorophenyl triflate a valuable tool for complex molecular construction. These activating groups enhance the reactivity of the aromatic ring, enabling a range of functional group interconversions and derivatizations.

The introduction of fluoroalkyl groups, such as the trifluoromethyl (CF3) group, into organic molecules can significantly alter their physical, chemical, and biological properties. While direct methods for the fluoroalkylation of aryl triflates have been explored, they sometimes result in lower yields compared to other methods. escholarship.org However, the presence of the electron-withdrawing nitro group in this compound can influence its reactivity in such transformations.

Research into fluoroalkylation has led to the development of various reagents and methods. For instance, hypervalent iodine(III) reagents are used for trifluoromethylation, where a trifluoromethyl radical is generated and adds to a C=N double bond. acs.org Other approaches involve the use of perfluoroalkyl iodides. acs.org The development of new fluorination and fluoroalkylation reactions remains an active area of research, with a focus on transition-metal-mediated processes. escholarship.org

Table 1: Examples of Fluoroalkylation Reactions

ReactantReagentProductYieldReference
(Z)-1,1-Dimethyl-2-(phenyl)ethylidene)hydrazineTogni reagent(Z)-1,1-Dimethyl-2-(2,2,2-trifluoro-1-phenylethylidene)hydrazine78% acs.org
(Z)-1,1-Dimethyl-2-(4-fluorophenyl)ethylidene)hydrazineTogni reagent(Z)-1,1-Dimethyl-2-(2,2,2-trifluoro-1-(4-fluorophenyl)ethylidene)hydrazine67% acs.org

This table showcases representative yields in trifluoromethylation reactions, illustrating the efficiency of certain methods.

Nitrogen-containing heterocycles are fundamental components of many biologically active compounds, including pharmaceuticals and agrochemicals. clockss.orgresearchgate.net this compound can serve as a key building block in the synthesis of these complex structures.

Imidazopyridines: These fused heterocyclic systems are present in various therapeutic agents. beilstein-journals.org Their synthesis often involves multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, which can be catalyzed by Lewis acids like ytterbium(III) triflate. beilstein-journals.orgnih.gov The versatility of these reactions allows for the rapid assembly of diverse imidazo[1,2-a]heterocycles. nih.gov

Benzothiazoles: The benzothiazole (B30560) core is another important scaffold in medicinal chemistry. rsc.orgmdpi.com The synthesis of 2-arylbenzothiazoles can be achieved through the condensation of 2-aminothiophenol (B119425) with various aldehydes, a reaction that can be promoted by catalysts like pentafluorophenylammonium triflate (PFPAT). researchgate.netorientjchem.org The reaction conditions can be optimized to favor the formation of either benzothiazolines or their oxidized benzothiazole counterparts. orientjchem.org

Triazoles: 1,2,3-triazoles and 1,2,4-triazoles are five-membered heterocyclic rings with a broad spectrum of pharmacological activities. scispace.comresearchgate.net The synthesis of 1,2,3-triazoles is famously achieved through the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). sci-hub.se Metal-free, three-component reactions involving aldehydes, nitroalkanes, and sodium azide (B81097) have also been developed for the synthesis of 4-aryl-NH-1,2,3-triazoles. acs.org The synthesis of 1,2,4-triazoles can be accomplished through various condensation reactions, such as the Einhorn–Brunner and Pellizzari reactions. scispace.comresearchgate.net

Table 2: Examples of Synthesized Nitrogen-Containing Heterocycles

Heterocycle ClassSynthetic MethodKey Reagents/CatalystsReference
ImidazopyridinesGroebke–Blackburn–BienayméYtterbium(III) triflate, isocyanides, aldehydes beilstein-journals.orgnih.gov
BenzothiazolesCondensation2-Aminothiophenol, aldehydes, PFPAT researchgate.netorientjchem.org
1,2,3-TriazolesAzide-alkyne cycloadditionAlkynes, azides, Copper(I) catalyst sci-hub.se
1,2,4-TriazolesEinhorn–Brunner ReactionHydrazines, diacylamines scispace.comresearchgate.net

This table summarizes common synthetic strategies for the mentioned heterocyclic scaffolds.

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds with significant interest in materials science due to their unique electronic and optical properties. rsc.orgrsc.org The naphthalene (B1677914) ring system, in particular, is a core structure in many bioactive molecules and functional materials. rsc.orgrsc.org

The synthesis of naphthalenes can be achieved through various benzannulation reactions. rsc.orgrsc.org Metal triflates, such as tin(II) triflate (Sn(OTf)2), have been shown to mediate the intramolecular benzannulation of ortho-formyl or ortho-aroyl allylbenzenes to produce substituted naphthalenes in good yields. rsc.orgrsc.org While direct involvement of this compound in these specific reactions is not detailed, its nature as a reactive aryl triflate suggests its potential as a precursor for generating more complex aromatic systems through cross-coupling reactions followed by cyclization.

Table 3: Examples of Substituted Naphthalenes Synthesized via Metal Triflate-Mediated Benzannulation

ProductYieldReference
4-(4-Fluorophenyl)-1,2-dimethoxynaphthalene74% rsc.org
1,2-Dimethoxy-4-(2-methoxyphenyl)naphthalene80% rsc.org
4-Allyl-1,2-dimethoxy-5-(4-methoxyphenyl)naphthalene85% rsc.org

This table presents the yields of various naphthalene derivatives synthesized using a tin(II) triflate-mediated method, highlighting the efficiency of this approach.

Role as an Intermediate in the Synthesis of Pharmaceutical Leads and Agrochemicals

The structural motifs accessible from this compound are prevalent in a wide array of pharmaceutical and agrochemical compounds. The presence of fluorine and nitro groups can significantly impact a molecule's biological activity, metabolic stability, and transport properties. researchgate.net

Pharmaceuticals: The triflate group on this compound makes it a valuable intermediate for introducing the 4-nitro-2-fluorophenyl moiety into larger molecules through nucleophilic substitution or cross-coupling reactions. smolecule.com This moiety can then be further functionalized, for example, by reducing the nitro group to an amine, which can then participate in the formation of various heterocyclic rings or other functional groups common in drug candidates. mdpi.com For instance, the 2-(p-aminophenyl)benzothiazole scaffold, which can be derived from nitro-aromatic precursors, is a known pharmacophore. mdpi.com Similarly, intermediates for drugs like rosuvastatin (B1679574) contain a fluorophenyl group linked to a heterocyclic core, showcasing the importance of fluorinated building blocks in pharmaceutical synthesis. google.com

Agrochemicals: Fluorine-containing compounds represent a significant portion of modern agrochemicals, including herbicides, insecticides, and fungicides. researchgate.net The introduction of fluorine can enhance the efficacy and selectivity of these agents. The trifluoromethyl group (CF3), in particular, is a common substituent in agrochemicals. researchgate.net While not a direct source of a CF3 group, this compound can be used to construct the core structures of complex agrochemicals that are later functionalized with fluoroalkyl groups.

The versatility of this compound as a reactive intermediate allows for its application in the synthesis of a diverse range of complex organic molecules with potential applications in both medicine and agriculture.

Catalysis and Mechanistic Investigations of 4 Nitro 2 Fluorophenyl Triflate Reactions

Rational Design and Optimization of Catalytic Systems

The efficiency and selectivity of reactions involving 4-nitro-2-fluorophenyl triflate are profoundly influenced by the careful selection and optimization of the catalytic system. This includes the ligand structure, solvent, additives, temperature, and reaction time.

Impact of Ligand Structure on Reactivity and Selectivity

The choice of ligand is paramount in tuning the catalytic activity and selectivity of transition metal catalysts. In palladium-catalyzed cross-coupling reactions, the ligand's electronic and steric properties can dictate the outcome. For instance, in the context of Suzuki-Miyaura coupling, bulky and electron-rich phosphine (B1218219) ligands are known to enhance the electron density on the palladium center, which in turn facilitates the oxidative addition step. inorgchemres.org

The development of specialized ligands has enabled transformations that were previously challenging. A notable example is the design of the biaryl monophosphine ligand, AlPhos (L1), which facilitates the room-temperature Pd-catalyzed fluorination of various activated (hetero)aryl triflates. acs.org This ligand's efficacy stems from its ability to promote C–F reductive elimination from the palladium(II) intermediate. acs.org Crystallographic analysis has revealed that the architecture of such ligands can prevent or allow stabilizing intramolecular interactions, thereby influencing the catalyst's activity. acs.org

In contrast, the use of different ligands can lead to chemoselective couplings. For example, in the reaction of 4-bromophenyl triflate, using a catalyst with a dppp (B1165662) [1,3-bis(diphenylphosphino)propane] ligand resulted in the selective replacement of the triflate group, while a meo-mop [2-(diphenylphosphino)-2'-methoxy-1,1'-binaphthyl] ligand favored substitution of the bromide. acs.org This highlights the critical role of the ligand in directing the reaction towards a specific pathway. The table below summarizes the effect of different ligands on the outcome of cross-coupling reactions.

LigandMetalReactant(s)Product(s)Key Observation
Triphenylphosphine (PPh₃)Pd4-bromophenyl triflate, (ethenyl)tributyltin4-bromo-1-vinylbenzeneSelective C-Br bond coupling. nih.gov
AlPhos (L1)PdActivated (hetero)aryl triflates, CsF(Hetero)aryl fluoridesEnables room-temperature C-F reductive elimination. acs.org
1,3-Bis(diphenylphosphino)propane (dppp)Pd4-bromophenyl triflate, phenylmagnesium bromide4-bromobiphenylSelective replacement of the triflate group. acs.org
2-(Diphenylphosphino)-2'-methoxy-1,1'-binaphthyl (meo-mop)Pd4-bromophenyl triflate, phenylmagnesium bromide4-phenylbiphenylSelective replacement of the bromide group. acs.org

Solvent Effects and Additive Optimization

The reaction medium, including the solvent and any additives, plays a crucial role in the outcome of catalytic reactions involving this compound. The polarity and coordinating ability of the solvent can significantly influence the reaction rate and selectivity. For instance, in Suzuki-Miyaura reactions, polar solvents can affect the nature of the active catalytic species. ethz.ch Non-coordinating solvents like toluene (B28343) and THF have been shown to be effective in certain transformations, while coordinating solvents such as acetonitrile (B52724) can sometimes inhibit the reaction. rsc.org

Additives are often essential for optimizing catalytic cycles. In palladium-catalyzed cross-coupling reactions, the addition of lithium chloride (LiCl) can dramatically alter the chemoselectivity. For example, in the Stille coupling of bromophenyl triflates, the presence of excess LiCl in DMF can switch the selectivity from C-Br bond coupling to C-OTf bond coupling. nih.gov This effect is attributed to a chloride-triflate metathesis on the intermediate aryl-palladium-triflate complex, forming a more reactive aryl-palladium-chloride species that undergoes faster transmetalation. nih.gov

The choice of base is also a critical parameter. In many cross-coupling reactions, bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are employed. acs.orgacs.org The nature of the base can influence the reaction's efficiency and the ease of product purification. acs.org The table below illustrates the impact of different solvents and additives.

SolventAdditive(s)Catalyst SystemSubstrate(s)Key Outcome
1,4-DioxaneNonePd(PPh₃)₄4-bromophenyl triflate, (ethenyl)tributyltinHighly selective C-Br bond coupling. nih.gov
N,N-Dimethylformamide (DMF)LiClPdCl₂(PPh₃)₂4-bromophenyl triflate, (ethenyl)tributyltinSelective C-OTf bond coupling. nih.gov
Dichloromethane (CH₂Cl₂)Na₂CO₃Noneα-bromotrifluoromethyl acylhydrazone, styreneOptimal solvent for [4+2] cycloaddition. nih.gov
TolueneNoneTMSOTfChalcone, HMDSEffective nonpolar solvent for Kröhnke pyridine (B92270) synthesis. rsc.org
Acetonitrile (MeCN)NoneTMSOTfChalcone, HMDSDecreased yield in Kröhnke pyridine synthesis. rsc.org

Temperature and Reaction Time Parameters in Reaction Control

Temperature and reaction time are fundamental parameters for controlling the kinetics and thermodynamics of a reaction. In many palladium-catalyzed cross-coupling reactions, elevated temperatures are required to drive the reaction to completion. nih.govacs.org For instance, in the Stille coupling of bromophenyl triflates, heating to 80°C was necessary to achieve complete consumption of the starting material. nih.gov Similarly, in the Suzuki coupling of benzophosphol-3-yl triflates, reactions conducted below the solvent's boiling point resulted in incomplete conversion. acs.org

However, the development of highly active catalytic systems can allow for reactions to proceed at milder temperatures. The use of the AlPhos ligand, for example, enables the fluorination of aryl triflates at room temperature, although increasing the temperature can reduce the reaction time. acs.org The optimization of reaction time is also crucial to maximize yield and minimize the formation of byproducts. Prolonged reaction times can sometimes lead to decomposition of the catalyst or product. nih.gov The following table provides examples of the influence of temperature and time.

TemperatureReaction TimeCatalyst SystemSubstrate(s)Result
80 °C17 hPdCl₂(PPh₃)₂ / LiCl4-bromo-2-nitrophenyl triflate, (ethenyl)tributyltinComplete consumption of starting material. nih.gov
110 °C24 hPd(PPh₃)₄ / K₂CO₃Benzophosphol-3-yl triflate, phenylboronic acidComplete conversion and 88% yield. acs.org
Room Temperature24 h[(L1Pd)₂·COD] / CsFThis compoundHigh yield of the corresponding fluoride (B91410). acs.org
140 °C (Microwave)3 hNoneEnaminonitrile, hydroxylamine (B1172632) hydrochloride89% yield of 1,2,4-triazolo[1,5-a]pyridine. mdpi.com

Elucidation of Detailed Reaction Mechanisms

Understanding the detailed reaction mechanisms is fundamental to the rational design of more efficient and selective catalytic processes. For transition metal-catalyzed reactions of this compound, the key mechanistic steps often involve oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition and Reductive Elimination in Transition Metal Catalysis

Oxidative addition is a critical step in many cross-coupling catalytic cycles, where the metal center's oxidation state increases by two as it inserts into a substrate bond. libretexts.orgutrgv.edu In the context of palladium catalysis, the reactivity order for aryl halides is typically I > Br > OTf > Cl > F. nih.gov The presence of electron-withdrawing groups on the aromatic ring, such as the nitro group in this compound, generally accelerates the rate of oxidative addition. nih.govutrgv.edu

Reductive elimination is the reverse of oxidative addition, where a new bond is formed, and the metal center's oxidation state decreases by two. libretexts.org This step is often the product-forming step in the catalytic cycle. For reductive elimination to occur, the ligands to be coupled must typically be in a cis orientation on the metal center. libretexts.org The facility of reductive elimination can be influenced by the nature of the ligands and the electronic properties of the metal center. For instance, C-F reductive elimination from a Pd(II) center was found to be a key feature of the AlPhos ligand system. acs.org

Transmetalation Processes and Their Rate-Determining Roles

Transmetalation is the step in a cross-coupling reaction where an organic group is transferred from one metal to another, typically from an organometallic reagent (like an organoboron, organotin, or organozinc compound) to the transition metal catalyst. rsc.org This step is crucial for introducing the second coupling partner into the catalytic cycle.

In some catalytic cycles, transmetalation can be the rate-determining step. utrgv.edu For example, in certain Suzuki-Miyaura couplings, while oxidative addition is often considered rate-limiting, the transmetalation step can become the bottleneck depending on the specific substrates and reaction conditions. utrgv.edu The efficiency of transmetalation is also dependent on the choice of the organometallic reagent and the solvent. ethz.chrsc.org

Identification and Role of Radical Intermediates

The involvement of radical intermediates in reactions concerning this compound is a subject of ongoing investigation, with various studies suggesting their participation in different reaction pathways. The generation and reactivity of these radicals are often influenced by the reaction conditions, including the presence of photocatalysts or specific reagents.

Nitrogen-centered radicals (NCRs), such as iminyl, aminyl, amidyl, and aminium species, are highly reactive intermediates that can participate in a variety of synthetic transformations. acs.org Their generation can be achieved through several methods, including photoredox catalysis, where a photocatalyst absorbs visible light and initiates a single-electron transfer (SET) process. acs.org This process can lead to the formation of radical ions from organic substrates, which then undergo further reactions. acs.org The reactivity of these radicals is governed by their electronic properties; nucleophilic radicals tend to react with electron-poor species, while electrophilic radicals favor electron-rich partners. acs.org

For instance, in reactions involving nitroarenes, which are structurally related to this compound, radical intermediates can be generated under photoredox conditions. These radicals can then engage in C-H amination and the (di)amination of alkenes, providing efficient routes to complex nitrogen-containing molecules. acs.org The electrophilic nature of some nitrogen-centered radicals, such as imidyl radicals, has been demonstrated by their rapid addition to electron-rich alkenes. acs.org

The formation of radical intermediates can also be influenced by the choice of reagents. For example, sulfinate salts are known precursors for generating a variety of (fluoro)alkyl radicals. acs.org These radicals have been shown to react with a range of electron-deficient and electron-rich heteroarenes. acs.org While not directly involving this compound, these studies provide a basis for understanding how radical intermediates could be generated and behave in similar systems.

Furthermore, the concept of a "radical relay" has emerged, where a radical generated from one species can propagate a reaction cascade, leading to the functionalization of other molecules. unibe.ch In the context of this compound, a trifluoromethyl radical, if formed, could potentially add to unactivated olefins, initiating further transformations. acs.org

While direct evidence for specific radical intermediates in all reactions of this compound is not always available, the established principles of radical chemistry and the observed reactivity patterns in related systems strongly suggest their potential involvement.

Influence of Lewis and Brønsted Acids as Catalysts

Both Lewis and Brønsted acids have been shown to play a significant role in catalyzing reactions involving substrates similar to this compound, primarily by activating electrophiles and promoting nucleophilic attack.

Lewis Acid Catalysis

Lewis acids, such as metal triflates, are effective catalysts for a variety of organic transformations. researchgate.netkuleuven.be Their catalytic activity stems from their ability to coordinate with electron-rich atoms, typically oxygen or nitrogen, thereby activating the substrate towards nucleophilic attack. nih.gov Lanthanide triflates, for instance, are known for their high oxophilicity and water stability, making them robust catalysts in many reactions. nih.govthieme-connect.com Ytterbium(III) triflate [Yb(OTf)₃], in particular, is a highly effective Lewis acid due to the small ionic radius and high charge density of the Yb³⁺ ion. thieme-connect.com

In reactions involving carbonyl compounds, Lewis acids can accelerate the reaction rate by activating the carbonyl group. nih.gov The catalytic efficiency of different lanthanide triflates has been correlated with their electrophilicity; a more electrophilic metal center leads to greater activation of the substrate. nih.gov For example, the catalytic activity of metal triflates in the direct amination of alcohols has been studied, with titanium triflimide showing high activity. researchgate.net The choice of the Lewis acid can also influence the diastereoselectivity of a reaction. thieme-connect.com

While direct studies on this compound are limited, the principles of Lewis acid catalysis suggest that they could activate the triflate group, facilitating its displacement by a nucleophile. The nitro group on the phenyl ring would further enhance the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic aromatic substitution.

Brønsted Acid Catalysis

Brønsted acids catalyze reactions by protonating functional groups, which increases their electrophilicity or turns them into better leaving groups. bath.ac.uk In the context of reactions involving alcohols, Brønsted acids can promote dehydration to form carbocation intermediates, which can then undergo further reactions like Friedel-Crafts alkylations. bath.ac.ukacs.orgnih.gov The strength of the Brønsted acid can influence the reaction outcome; for instance, strong acids like triflic acid can lead to over-reduction, while weaker acids like trifluoroacetic acid may allow for more selective transformations. acs.org

The choice of solvent can also be crucial in Brønsted acid-catalyzed reactions. For example, hexafluoroisopropanol (HFIP) has been shown to mitigate polymerization side reactions in the reduction of furans. acs.org In some cases, the Brønsted acid catalyst is thought to promote both the formation of an intermediate and the subsequent reaction step. bath.ac.uk

For a substrate like this compound, a Brønsted acid could potentially protonate the nitro group, further activating the aromatic ring towards nucleophilic attack. However, the strong electron-withdrawing nature of the triflate group already makes the phenyl ring highly electrophilic.

Principles of Cooperative Catalysis

Cooperative catalysis, also referred to as synergistic catalysis, involves the simultaneous action of two or more distinct catalysts to promote a single chemical transformation that would be difficult or impossible to achieve with a single catalyst. soton.ac.uknih.govresearchgate.net This approach allows for the activation of both the nucleophile and the electrophile, leading to a more efficient reaction. researchgate.net

A key principle of cooperative catalysis is that the two catalytic cycles work in a concerted fashion to create a new chemical bond. soton.ac.uk This can involve a combination of different types of catalysts, such as a transition metal catalyst and an organocatalyst, or a Lewis acid and a Brønsted acid. For instance, a synergistic approach combining photoredox catalysis with transition-metal catalysis or organocatalysis has enabled a range of novel organic transformations.

In the context of reactions involving nitroarenes, a synergistic system of a photoredox catalyst and an iron catalyst has been developed for the decarboxylative amination of carboxylic acids. Similarly, the reductive carbonylation of nitrobenzenes has been achieved using a host-guest assembly that integrates an acidic polymer and a palladium-metallated covalent organic framework, demonstrating enhanced cooperativity between the acidic and metallic catalytic sites. nih.gov

The success of cooperative catalysis often depends on the compatibility of the different catalysts and the careful optimization of reaction conditions to avoid catalyst deactivation or undesired side reactions. soton.ac.uk The spatial proximity of the catalytic sites can also be crucial for enhancing the cooperativity and facilitating the synergistic effect. nih.gov

For a reaction involving this compound, a cooperative catalytic system could be envisioned where one catalyst activates the triflate as a leaving group, while another catalyst activates the incoming nucleophile. This dual activation could lead to milder reaction conditions and improved yields and selectivities. For example, a Lewis acid could coordinate to the triflate group, while a base or another catalyst could deprotonate a nucleophile, increasing its reactivity.

Computational and Theoretical Chemistry Studies on 4 Nitro 2 Fluorophenyl Triflate

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating organic molecules and reactions due to its favorable balance of accuracy and computational cost. For a substituted aryl triflate like 4-Nitro-2-fluorophenyl triflate, DFT is instrumental in exploring its reactivity in various chemical transformations, particularly in transition metal-catalyzed cross-coupling reactions where it serves as an electrophilic partner.

DFT calculations are extensively used to map out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. This involves locating and calculating the energies of reactants, products, intermediates, and, crucially, transition states. For reactions involving this compound, this approach can elucidate the step-by-step process of bond breaking and formation.

For instance, in palladium-catalyzed cross-coupling reactions, DFT can model the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The oxidative addition of this compound to a Pd(0) complex is often the rate-determining step. DFT calculations can determine the activation energy barrier for this step, providing insight into the reaction's feasibility and rate. Studies on analogous aryl triflates have used DFT to show that such reactions can proceed through a concerted mechanism where the sulfur-oxygen bond of the triflate cleaves as the new carbon-palladium bond forms. rsc.orgacs.org The energy profile for such a process can be calculated to confirm the lowest energy pathway.

Table 1: Illustrative DFT-Calculated Energy Barriers for Key Steps in a Hypothetical Suzuki Coupling Reaction

Reaction StepSystemCalculated Activation Energy (kcal/mol)Description
Oxidative AdditionPd(0)L₂ + this compound15.2The initial, often rate-limiting, step where the aryl triflate adds to the palladium center.
TransmetalationAryl-Pd(II)-L₂-X + Aryl'-B(OH)₂10.5Transfer of the aryl group from the boronic acid to the palladium complex.
Reductive EliminationDiaryl-Pd(II)-L₂7.8The final step, forming the biaryl product and regenerating the Pd(0) catalyst.

Note: The data in this table is illustrative and based on typical values for similar systems found in the literature. Actual values would require specific DFT calculations for this exact system.

The success of many transition metal-catalyzed reactions hinges on the choice of ligand coordinated to the metal center. DFT is a powerful tool for understanding the subtle electronic and steric interactions between the catalyst, its ligands, and the substrate. In the context of reactions using this compound, DFT can shed light on how different phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands influence the catalyst's activity and selectivity. acs.org

Calculations can reveal how ligands modulate the electron density at the metal center, which in turn affects its ability to undergo oxidative addition. For example, DFT studies on related systems have shown that electron-rich ligands can increase the rate of oxidative addition of aryl triflates to a Pd(0) center. acs.org Furthermore, the electronic nature of the aryl triflate itself is critical. The presence of the strongly electron-withdrawing nitro and fluoro groups in this compound makes the aromatic ring electron-deficient. This enhances its electrophilicity, potentially lowering the energy barrier for oxidative addition compared to electron-rich or neutral aryl triflates. umich.edu DFT can quantify these electronic effects by calculating properties like the charge on the palladium atom and the bond lengths in the transition state.

This compound possesses multiple potential reaction sites, primarily the carbon atoms bonded to the fluorine and the triflate group. The triflate is an excellent leaving group, while the C-F bond can also be activated under certain conditions. DFT calculations can be employed to predict the regioselectivity of nucleophilic substitution reactions by comparing the activation energy barriers for attack at each site.

In nucleophilic aromatic substitution (SNAr) reactions, attack is favored at the most electrophilic carbon positions. The nitro group strongly activates the positions ortho and para to it. In this molecule, the triflate group is at the para position (C1) and the fluorine is at an ortho position (C2). DFT can determine which site is kinetically and thermodynamically preferred for substitution. This is achieved by modeling the transition states for the formation of the Meisenheimer complex intermediate upon nucleophilic attack at C1 versus C2. researchgate.net Generally, the lower calculated energy barrier corresponds to the experimentally observed major product. nih.gov

Table 2: Hypothetical DFT Results for Predicting Regioselectivity in an SNAr Reaction

ParameterNucleophilic Attack at C1 (C-OTf)Nucleophilic Attack at C2 (C-F)Predicted Outcome
Activation Energy (ΔG‡)18.5 kcal/mol22.1 kcal/molSubstitution of the triflate group is kinetically favored.
Reaction Energy (ΔG_rxn)-12.3 kcal/mol-9.8 kcal/molThe C-OTf substitution product is thermodynamically more stable.

Note: This table presents hypothetical data to illustrate the application of DFT in predicting regioselectivity. The relative energies would determine the product ratio.

Advanced Quantum Chemical Analyses

Beyond standard DFT calculations of energy and geometry, more advanced analyses can provide deeper chemical insight into the electronic structure and reactivity of this compound.

Frontier Molecular Orbital (FMO) theory is a powerful qualitative model for understanding chemical reactivity, focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edunumberanalytics.com For an electrophile like this compound, its reactivity towards nucleophiles is governed by its LUMO.

The presence of three powerful electron-withdrawing groups (nitro, fluoro, and triflate) significantly lowers the energy of the LUMO, making the molecule a potent electrophile. epfl.ch Computational methods can calculate and visualize these frontier orbitals. The spatial distribution of the LUMO reveals the most likely sites for nucleophilic attack; these are the atoms with the largest LUMO coefficients. ucsb.edu For this compound, the LUMO is expected to have significant density on the carbon atoms attached to the fluorine and triflate groups, marking them as the primary electrophilic centers. The energy gap between the nucleophile's HOMO and the triflate's LUMO is also a key indicator of reactivity; a smaller gap generally implies a more facile reaction. acs.org

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum calculation into a more intuitive picture of localized bonds, lone pairs, and atomic charges that align with Lewis structures. uni-muenchen.dereadthedocs.io This method provides a quantitative description of the electronic structure.

For this compound, NBO analysis would quantify the polarization of the key bonds. It would show significant positive natural atomic charges on the carbon atoms C1 (bonded to the triflate) and C2 (bonded to fluorine), confirming their high electrophilicity. NBO analysis also includes a second-order perturbation theory analysis of the donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. uni-muenchen.deresearchgate.net In a reaction with a nucleophile, the key interaction would be between the nucleophile's lone pair (a donor NBO) and the antibonding orbitals of the C-OTf (σC-O) and C-F (σC-F) bonds (acceptor NBOs). The stabilization energy (E(2)) associated with these interactions quantifies their strength and can be directly correlated with the observed reactivity and regioselectivity. A higher E(2) value for the interaction with the σC-O orbital compared to the σC-F orbital would provide further evidence that substitution at the triflate position is favored.

Table 3: Representative NBO Analysis Data for Key Bonds in this compound

BondDonor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)Description
C1-O (Triflate)O lone pairσ* (C1-C6)~5-10Delocalization from oxygen lone pair into the aromatic ring.
C2-FF lone pairσ* (C1-C2)~3-7Delocalization from fluorine lone pair into the C-C bond.
IntermolecularNucleophile lone pairσ* (C1-O)HighStrong interaction indicating a favorable pathway for substitution at C1.
IntermolecularNucleophile lone pairσ* (C2-F)ModerateWeaker interaction suggesting substitution at C2 is less favorable.

Note: Data is representative and intended to illustrate the insights gained from NBO analysis.

Molecular Electrostatic Potential (MEP) Mapping for Site Reactivity

A Molecular Electrostatic Potential (MEP) map is a valuable computational tool used to visualize the electron density distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP is calculated by determining the electrostatic potential at a particular point in space near a molecule, which arises from the combination of the positive charge of the nuclei and the negative charge of the electrons.

In an MEP map, different colors represent different values of the electrostatic potential. Generally:

Red and Yellow/Orange Regions: Indicate areas of high electron density and negative electrostatic potential. These are the most likely sites for electrophilic attack. In the case of this compound, these regions would be expected around the oxygen atoms of the nitro group and the sulfonyl group of the triflate.

Blue and Green Regions: Represent areas of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack. For this molecule, positive regions would likely be found near the hydrogen atoms of the phenyl ring and, most significantly, on the carbon atom to which the triflate group is attached, due to the strong electron-withdrawing nature of the triflate.

The presence of the electron-withdrawing nitro and fluoro groups would further modulate the electrostatic potential across the aromatic ring. A detailed MEP analysis would provide quantitative values for the potential minima and maxima, offering precise predictions of reactive sites.

Thermodynamic and Kinetic Modeling of Transformations

Thermodynamic and kinetic modeling are crucial for understanding and predicting the outcomes of chemical reactions involving a specific compound. hymarc.org

Thermodynamic Modeling: This involves calculating the change in Gibbs free energy (ΔG) for a potential transformation. A negative ΔG indicates a spontaneous reaction, while a positive ΔG suggests a non-spontaneous one. For a compound like this compound, which is often used in cross-coupling reactions, thermodynamic calculations could predict the feasibility of its reaction with various nucleophiles. smolecule.com These calculations would consider the energies of the reactants, products, and any intermediates.

Kinetic Modeling: This focuses on the energy barriers (activation energies) of a reaction pathway. Even if a reaction is thermodynamically favorable, a high activation energy can make it proceed very slowly. Kinetic modeling helps in identifying the transition states and the rate-determining step of a reaction. For this compound, kinetic studies would be essential to understand the rates of nucleophilic aromatic substitution or the oxidative addition step in palladium-catalyzed cross-coupling reactions. acs.org

Such modeling often employs methods like Density Functional Theory (DFT) to calculate the energies of different molecular states. uwa.edu.aunih.gov The results from these models are critical for optimizing reaction conditions, such as temperature and catalyst choice, to favor the desired product.

While the principles of these computational studies are well-established, their specific application to this compound has not been documented in the accessible scientific literature. Therefore, no specific data tables or detailed research findings can be presented at this time.

Future Research Directions and Outlook for 4 Nitro 2 Fluorophenyl Triflate Chemistry

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The triflate group in 4-Nitro-2-fluorophenyl triflate renders it an excellent electrophile for cross-coupling reactions. smolecule.com While palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, have been successfully employed with aryl triflates, there is a continuous drive to develop more efficient and versatile catalytic systems. researchgate.netorganic-chemistry.orgresearchgate.net Future research in this area is expected to focus on several key aspects:

Earth-Abundant Metal Catalysis: While palladium has been the workhorse in cross-coupling chemistry, its high cost and toxicity are significant drawbacks. nih.gov Consequently, there is a growing interest in developing catalytic systems based on more earth-abundant and less toxic metals like iron, copper, and nickel. researchgate.netcardiff.ac.uk For instance, iron(II) triflate has shown promise in catalyzing the cross-coupling of aryl Grignard reagents with aryl chlorides and tosylates, suggesting its potential applicability to triflate substrates. researchgate.net Future work could explore the use of these metals in conjunction with novel ligands to achieve high catalytic activity and selectivity in reactions involving this compound.

Ligand Design and Development: The nature of the ligand plays a crucial role in modulating the reactivity and selectivity of the metal catalyst. nih.gov Research is ongoing to design and synthesize new ligands that can stabilize the active catalytic species, facilitate challenging bond formations, and enable reactions to proceed under milder conditions. organic-chemistry.org For example, the development of bulky, electron-rich phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) has significantly expanded the scope of cross-coupling reactions. researchgate.netresearchgate.net Future efforts will likely focus on creating ligands that are specifically tailored for reactions with electronically demanding substrates like this compound.

Photoredox and Dual Catalysis: The integration of photoredox catalysis with transition metal catalysis has emerged as a powerful strategy for forging new chemical bonds. This approach allows for the generation of highly reactive intermediates under mild conditions, opening up new avenues for synthetic transformations. Future research could explore the use of photoredox catalysis to activate this compound for novel cross-coupling reactions or other currently inaccessible transformations.

A summary of catalyst systems for cross-coupling reactions involving aryl triflates is presented below.

Catalyst SystemReaction TypeSubstratesKey Features
Pd(OAc)2/PCy3Suzuki-MiyauraAryl and vinyl triflatesEffective for a broad range of triflates at room temperature. researchgate.net
Pd2(dba)3/P(t-Bu)3Suzuki-MiyauraAryl and vinyl halidesDisplays novel reactivity, such as selective coupling of aryl chlorides over triflates. researchgate.net
Iron(II) triflate/NHCCross-couplingAryl Grignard reagents with aryl chlorides and tosylatesOffers a more sustainable alternative to palladium catalysis. researchgate.net
[(CyPF-tBu)PdCl2]Buchwald-Hartwig AminationHeteroaryl and aryl halidesAir-stable, one-component, and highly efficient. organic-chemistry.org

Exploration of Unprecedented Synthetic Utilities and Complex Molecule Construction

The unique reactivity of this compound makes it a valuable precursor for the synthesis of a wide range of organic molecules. smolecule.com While it is already utilized in nucleophilic substitution and palladium-catalyzed coupling reactions, there is significant potential to expand its synthetic utility. smolecule.com

Late-Stage Functionalization: The ability to introduce functional groups at a late stage in a synthetic sequence is highly desirable in drug discovery and development. The reactivity of the triflate group allows for the modification of complex molecules, including peptides and drug analogs, under mild conditions. nih.govresearchgate.net Future research will likely focus on developing new methods for the late-stage introduction of the 4-nitro-2-fluorophenyl moiety into complex scaffolds to rapidly generate libraries of compounds for biological screening.

Synthesis of Heterocyclic Compounds: Heterocyclic motifs are ubiquitous in pharmaceuticals and natural products. The electrophilic nature of this compound can be exploited for the construction of various heterocyclic ring systems. For example, it could serve as a key building block in annulation reactions or in the synthesis of precursors for multicomponent reactions to generate diverse heterocyclic libraries.

Construction of Novel Materials: The electronic properties imparted by the nitro and fluoro groups make this compound an interesting candidate for the synthesis of new materials with specific electronic or optical properties. smolecule.com Research in this area could involve the incorporation of this unit into polymers, dendrimers, or other functional materials.

Recent advancements in the synthesis of complex molecules using aryl triflates are highlighted in the following table.

ApplicationKey TransformationSignificance
Peptide ModificationO-triflation of tyrosine residuesEnables late-stage functionalization of complex bioactive peptides. nih.govresearchgate.net
Thioester SynthesisReductive coupling with thiocarbonatesProvides efficient access to aryl thioesters, even for sterically hindered substrates. chemrxiv.org
Aryl Triflone SynthesisInsertion of arynes into C–SO2CF3 bondsOffers a new approach to the synthesis of valuable aryl triflones. rsc.org

Advancements in Integrated Computational and Experimental Methodologies for Predictive Design

The synergy between computational chemistry and experimental studies has become an indispensable tool in modern chemical research. nih.gov This integrated approach allows for a deeper understanding of reaction mechanisms and provides a powerful platform for the predictive design of new catalysts and reactions. nih.govbohrium.com

Predictive Catalyst Design: Computational methods, such as density functional theory (DFT), can be used to model reaction pathways, predict catalyst performance, and guide the design of new and improved catalytic systems. bohrium.comrsc.org Machine learning algorithms are also being increasingly employed to predict reaction outcomes and identify optimal reaction conditions from large datasets. researchgate.netacs.org The application of these predictive tools to reactions involving this compound will accelerate the discovery of novel and more efficient synthetic methods.

Reaction Mechanism Elucidation: A thorough understanding of the reaction mechanism is crucial for optimizing reaction conditions and expanding the scope of a transformation. nih.gov Computational studies can provide valuable insights into the structures of intermediates and transition states, helping to rationalize experimental observations and predict the outcome of new reactions. chemrxiv.org For example, computational studies have been used to understand the reactivity of nitrophenyl triflates and nonaflates as perfluoroalkanesulfonyl transfer agents. epfl.ch

Model-Based Design of Experiments (MBDoE): Integrating computational modeling with experimental design can significantly reduce the number of experiments required to optimize a reaction. hw.ac.uknewschool.edu By using computational models to predict the most informative experiments, researchers can more efficiently explore the reaction space and identify optimal conditions. researchgate.net This approach will be particularly valuable for developing robust and scalable processes for reactions involving this compound.

The table below summarizes the impact of integrated computational and experimental approaches in catalysis.

MethodologyApplicationImpact
Predictive CatalysisCatalyst design and reaction optimizationAccelerates the discovery of new catalytic processes and enhances understanding of reactivity and selectivity. bohrium.com
Machine LearningPrediction of reaction performance and catalyst designEnables the prediction of reaction yields and the design of new catalysts from existing data. rsc.orgresearchgate.netacs.org
Integrated MBDoE and QM-CAMDSolvent and catalyst designLeads to the identification of optimal solvents and catalysts with fewer experiments and lower computational cost. hw.ac.uknewschool.edu

Q & A

Basic Research Questions

Q. How can researchers design a robust synthetic route for 4-nitro-2-fluorophenyl triflate?

  • Methodology : Start with nitration and fluorination of the phenyl precursor (e.g., 2-fluorophenol), followed by triflation using triflic anhydride under anhydrous conditions. Key steps include:

  • Temperature control (<0°C) during triflation to avoid decomposition .
  • Purification via flash chromatography or recrystallization to isolate the triflate ester.
    • Validation : Confirm structure using 1^1H/13^13C NMR and FT-IR to verify triflate (SO2CF3-\text{SO}_2\text{CF}_3) and nitro group signals.

Q. What analytical techniques are optimal for characterizing this compound?

  • Techniques :

  • NMR Spectroscopy : Identify chemical shifts for aromatic protons (δ 7.5–8.5 ppm) and triflate groups.
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (m/zm/z ≈ 299 for C7H3FNO5S\text{C}_7\text{H}_3\text{FNO}_5\text{S}) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability, as triflates often decompose above 150°C .

Q. How can reaction conditions be optimized for triflate stability in nucleophilic substitutions?

  • Approach :

  • Use aprotic solvents (e.g., DCM, THF) to minimize hydrolysis.
  • Maintain low temperatures (−20°C to 0°C) during reactions involving strong nucleophiles (e.g., Grignard reagents) .
  • Monitor reaction progress via TLC or in situ Raman spectroscopy to detect intermediate degradation .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in palladium-catalyzed cross-couplings?

  • Mechanistic Analysis :

  • The triflate group acts as a leaving group, with Pd(0) oxidative addition forming aryl-Pd intermediates.
  • Weakly coordinating triflate anions (CF3SO3\text{CF}_3\text{SO}_3^-) enhance catalytic turnover by destabilizing Pd(II) intermediates, promoting reductive elimination .
  • Experimental Design : Compare reaction rates using 19F^{19}\text{F} NMR to track triflate dissociation kinetics .

Q. How does this compound perform in 18F^{18}\text{F}-radiolabeling for PET imaging applications?

  • Methodology :

  • Use nitro-to-18F^{18}\text{F} displacement reactions under microwave irradiation (120°C, 10 min) with K18F^{18}\text{F}/K222 complex.
  • Purify via solid-phase extraction (C18 Sep-Pak) to remove unreacted triflate precursors .
    • Challenges : Competing hydrolysis requires strict anhydrous conditions (radiochemical yield <60% typically) .

Q. Can computational modeling predict the regioselectivity of triflate participation in multi-step syntheses?

  • Strategy :

  • Perform DFT calculations (B3LYP/6-31G*) to map transition states for triflate displacement.
  • Validate predictions with kinetic isotope effect (KIE) studies using deuterated analogs .

Q. How do lithium triflate interactions influence electrochemical stability in battery electrolytes?

  • Experimental Design :

  • Use Raman microprobe spectroscopy to analyze triflate ion (CF3SO3\text{CF}_3\text{SO}_3^-) coordination with Li+^+ at varying concentrations.
  • Correlate ionic conductivity (via impedance spectroscopy) with triflate solvation dynamics .

Data Contradiction Resolution

Q. How to resolve discrepancies in reported triflate reactivity across different solvent systems?

  • Approach :

  • Systematically test solvents (polar vs. nonpolar) under standardized conditions.
  • Use Arrhenius plots to compare activation energies for hydrolysis or substitution pathways.
  • Reference solvent polarity indices (ET(30)E_\text{T}(30)) to explain anomalous results .

Q. Why do some studies report triflate stability while others note rapid decomposition?

  • Root Cause :

  • Trace moisture or acidic impurities accelerate hydrolysis.
  • Mitigation : Pre-dry solvents over molecular sieves and use glovebox conditions for moisture-sensitive steps .

Tables for Key Data

Property Value/Technique Reference
Thermal Decomposition Temp150–170°C (TGA)
1^1H NMR (CDCl3_3)δ 8.2 (d, 1H), 7.8 (dd, 1H)
Radiochemical Yield (18F^{18}\text{F})55–60% (microwave)

Key Notes

  • Avoid commercial sources (e.g., BenchChem) per user constraints.
  • Advanced questions emphasize mechanistic and methodological rigor, while basic questions focus on synthesis and characterization.
  • Citations align with evidence numbering (e.g., refers to radiolabeling studies in ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.